molecular formula C6H8BNO3 B13557136 (2-Cyclopropyloxazol-5-yl)boronic acid

(2-Cyclopropyloxazol-5-yl)boronic acid

Numéro de catalogue: B13557136
Poids moléculaire: 152.95 g/mol
Clé InChI: HDOYVFUEAAZOOR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Cyclopropyloxazol-5-yl)boronic acid (CAS 2246651-56-7) is a valuable heterocyclic building block in organic synthesis, characterized by an oxazole core functionalized with a boronic acid group at the 5-position and a cyclopropyl substituent at the 2-position . Its primary research value lies in its application as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex molecules . The boronic acid group acts as a versatile handle for these couplings , while the cyclopropyl group contributes specific stereoelectronic properties that can influence the stability, reactivity, and overall geometry of the final compound . This unique structure, combining the reactivity of the boronic acid with the stability of the cyclopropyl ring, makes it a particularly useful precursor in medicinal chemistry for the development of bioactive compounds and in materials science for the creation of advanced materials . Furthermore, boronic acids as a class have demonstrated significant relevance in drug discovery, serving as bioisosteres for carboxylic acids and as key components in FDA-approved therapeutics . The compound is offered with a purity of 95% and is available for shipping from stock .

Propriétés

Formule moléculaire

C6H8BNO3

Poids moléculaire

152.95 g/mol

Nom IUPAC

(2-cyclopropyl-1,3-oxazol-5-yl)boronic acid

InChI

InChI=1S/C6H8BNO3/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4,9-10H,1-2H2

Clé InChI

HDOYVFUEAAZOOR-UHFFFAOYSA-N

SMILES canonique

B(C1=CN=C(O1)C2CC2)(O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyloxazol-5-yl)boronic acid typically involves the borylation of the corresponding halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.

Industrial Production Methods: Industrial production of boronic acids, including (2-Cyclopropyloxazol-5-yl)boronic acid, often employs continuous flow synthesis techniques. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput and efficiency . The use of automated systems and advanced reaction setups ensures consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Cyclopropyloxazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically arylated or borylated derivatives, which can be further functionalized for various applications.

Mécanisme D'action

The mechanism of action of (2-Cyclopropyloxazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the oxazolyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Reactivity and Stability

4-Nitrophenylboronic Acid ():

  • Oxidation by H₂O₂: Undergoes rapid conversion to 4-nitrophenol (rate constant: 0.0586 s⁻¹) at pH ~11. The pinacol ester derivative reacts slower, highlighting the protective role of ester groups .
  • Comparison : The oxazole ring in (2-cyclopropyloxazol-5-yl)boronic acid may stabilize the boronic acid moiety against oxidation due to electron-withdrawing effects, whereas nitro groups (as in 4-nitrophenylboronic acid) accelerate reactivity.

Physicochemical Properties

Property (2-Cyclopropyloxazol-5-yl)boronic Acid* [5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid 4-Nitrophenylboronic Acid
Molecular Weight (g/mol) ~165 (estimated) 171.8 167.1
Reactivity with H₂O₂ Likely low (oxazole stabilization) Not reported High (k = 0.0586 s⁻¹)
Solubility Moderate (cyclopropane enhances lipophilicity) High (polar thiophene) Low (nitro group reduces solubility)
Cost (per 1000 mg) Not available $349 Not reported

Research Implications and Limitations

  • Biological Applications : The oxazole core in (2-cyclopropyloxazol-5-yl)boronic acid may offer advantages in drug design, such as improved target specificity compared to phenylboronic acids .
  • Synthetic Utility : The cyclopropyl group could hinder steric interactions in cross-coupling reactions, though thiophene derivatives (e.g., Compound B) remain more cost-effective for large-scale synthesis .
  • Knowledge Gaps: Direct experimental data on the target compound’s reactivity, stability, and biological activity are absent. Future studies should prioritize kinetic assays and computational modeling to validate hypotheses derived from analogs.

Q & A

Q. What are the standard synthetic routes for (2-Cyclopropyloxazol-5-yl)boronic acid, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves palladium-catalyzed borylation of aryl halides. For analogous cyclopropyl-containing boronic acids, bis(pinacolato)diboron is used as the boron source with Pd(dppf)Cl₂ catalyst in DMF at 80–100°C. Base selection (e.g., K₂CO₃) and inert atmosphere are critical for minimizing side reactions. Purification via silica gel chromatography or recrystallization ensures >95% purity . For oxazole derivatives, Suzuki-Miyaura cross-coupling may precede borylation, requiring optimization of ligand (e.g., XPhos) and solvent (THF/toluene mixtures) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • LC-MS/MS in MRM mode provides high sensitivity (LOD < 0.1 ppm) for detecting trace impurities, validated per ICH guidelines .
  • ¹H/¹³C NMR confirms regiochemistry, with cyclopropyl protons showing characteristic upfield shifts (δ 0.5–1.5 ppm).
  • HPLC with UV/fluorescence detection (e.g., C18 columns, acetonitrile/water gradients) resolves polar byproducts. Post-column derivatization with rhodamine receptors enhances selectivity for diol-containing impurities .

Q. How is (2-Cyclopropyloxazol-5-yl)boronic acid utilized in cross-coupling reactions?

Methodological Answer: The compound participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides. Key variables include:

VariableOptionsOptimal Conditions
LigandXPhos, SPhos, Pd(OAc)₂XPhos (2 mol%)
BaseK₃PO₄, Na₂CO₃K₃PO₄ (2 equiv)
SolventTHF/H₂O, DMF, tolueneTHF/H₂O (3:1)
Reaction yields >80% are achieved at 60–80°C with microwave assistance .

Advanced Research Questions

Q. How can low recovery rates of (2-Cyclopropyloxazol-5-yl)boronic acid in LC-MS/MS analysis be mitigated?

Methodological Answer: Low recovery often stems from boronic acid instability in aqueous matrices. Strategies include:

  • Acidification of mobile phases (0.1% formic acid) to stabilize the boronate form.
  • Avoiding derivatization by using direct MRM transitions (e.g., m/z 192 → 148 for underivatized analytes) .
  • Addition of diethylamine (0.01% v/v) to suppress adsorption to LC tubing .

Q. What design principles apply when using this compound as a bioisostere in enzyme inhibitors?

Methodological Answer:

  • Targeting catalytic serine residues : The boronic acid moiety forms reversible covalent bonds with serine hydrolases (e.g., proteases), mimicking transition states. Structural optimization of the oxazole ring enhances binding affinity (ΔG < -9 kcal/mol) .
  • Fluorine/cyclopropyl substitutions : Improve metabolic stability by reducing CYP450-mediated oxidation. Comparative MD simulations (AMBER force fields) guide steric and electronic adjustments .

Q. How can contradictory reaction yields in Suzuki-Miyaura couplings be resolved?

Methodological Answer: Yield discrepancies often arise from substrate electronic effects or ligand mismatch . Systematic screening via:

  • DoE (Design of Experiments) : Mixed-variable optimization (e.g., PWAS algorithms) evaluates >3,600 ligand/base/solvent combinations .
  • In situ IR spectroscopy monitors boronic acid consumption rates, identifying rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What advanced applications exist in stimuli-responsive biomaterials?

Methodological Answer: The compound’s boronic acid group enables dynamic covalent chemistry in:

  • Self-healing hydrogels : Cross-linking with polysaccharides (e.g., hyaluronic acid) via pH-responsive boronate esters (pKa ~7.6). Swelling ratios >400% are achieved at physiological pH .
  • Glucose-sensitive polymers : Co-polymerization with acrylamides creates materials for closed-loop insulin delivery, with glucose binding constants (Ka) of 1.5 × 10³ M⁻¹ .

Data Contradiction Analysis

Issue: Discrepancies in reported pKa values for boronic acid-diol interactions.
Resolution:

  • Electrostatic vs. covalent binding : pKa varies with substituents (e.g., electron-withdrawing groups lower pKa by 1–2 units). DFT calculations (B3LYP/6-31G*) reconcile experimental differences .
  • Buffer interference : Phosphate buffers artificially elevate pKa; use non-coordinating buffers (e.g., HEPES) for accurate measurements .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.